5-Tert-butylthiophene-2-carboxamide
Overview
Description
5-Tert-butylthiophene-2-carboxamide is an organic compound with the molecular formula C9H13NOS and a molecular weight of 183.27 g/mol. It is a derivative of thiophene, featuring a tert-butyl group at the 5-position and a carboxamide group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-tert-butylthiophene-2-carboxamide typically involves the following steps:
Thiophene Derivatization: Thiophene is first derivatized to introduce the tert-butyl group at the 5-position. This can be achieved through Friedel-Crafts alkylation using tert-butyl chloride and an aluminum chloride catalyst.
Carboxamide Formation: The carboxamide group at the 2-position is introduced through a reaction with an appropriate amine, such as ammonia or an amine derivative, under suitable conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 5-Tert-butylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as 5-tert-butylthiophene-2-carboxylic acid.
Reduction: Reduction reactions can lead to the formation of 5-tert-butylthiophene-2-carboxylate esters.
Substitution: Substitution reactions at the thiophene ring can introduce different functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: 5-tert-butylthiophene-2-carboxylic acid
Reduction Products: 5-tert-butylthiophene-2-carboxylate esters
Substitution Products: Various derivatives depending on the substituents introduced.
Scientific Research Applications
5-Tert-butylthiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in biological studies to investigate the effects of thiophene derivatives on biological systems.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 5-tert-butylthiophene-2-carboxamide exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
5-Tert-butylthiophene-2-carboxamide is similar to other thiophene derivatives, such as thiophene-2-carboxylic acid and its derivatives. the presence of the tert-butyl group at the 5-position makes it unique, as it can influence the compound's reactivity and properties. Other similar compounds include:
Thiophene-2-carboxylic acid
5-Methylthiophene-2-carboxamide
5-Ethylthiophene-2-carboxamide
These compounds share the thiophene core but differ in their substituents, leading to variations in their chemical behavior and applications.
Properties
IUPAC Name |
5-tert-butylthiophene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-9(2,3)7-5-4-6(12-7)8(10)11/h4-5H,1-3H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDOCIIRRKDSLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(S1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384948 | |
Record name | 5-tert-butylthiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50384948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
685120-65-4 | |
Record name | 5-tert-butylthiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50384948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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